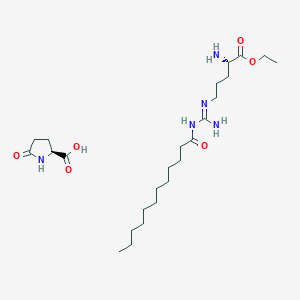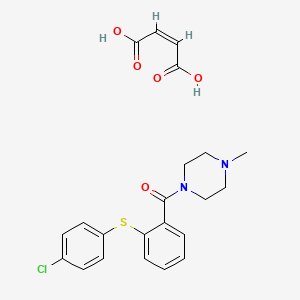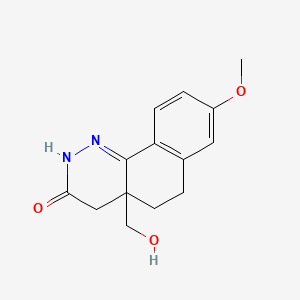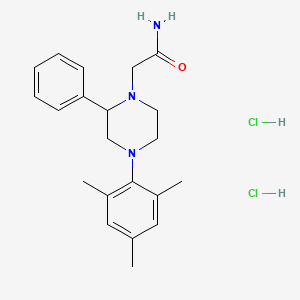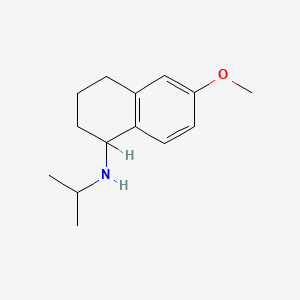
1,2,3,4-Tetrahydro-6-methoxy-N-(1-methylethyl)-1-naphthalenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-6-methoxy-N-(1-methylethyl)-1-naphthalenamine is a synthetic organic compound It belongs to the class of naphthalenamines, which are derivatives of naphthalene with an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-6-methoxy-N-(1-methylethyl)-1-naphthalenamine typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives.
Methoxylation: Introduction of a methoxy group at the 6th position.
Amination: Introduction of the amine group at the 1st position.
Reduction: Reduction of the naphthalene ring to a tetrahydro form.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using similar steps but optimized for yield and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydro-6-methoxy-N-(1-methylethyl)-1-naphthalenamine can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form quinones or other oxidized derivatives.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydro-6-methoxy-N-(1-methylethyl)-1-naphthalenamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydro-6-methoxy-1-naphthalenamine: Lacks the N-(1-methylethyl) group.
1,2,3,4-Tetrahydro-1-naphthalenamine: Lacks both the methoxy and N-(1-methylethyl) groups.
6-Methoxy-1-naphthalenamine: Not reduced to the tetrahydro form.
Uniqueness
1,2,3,4-Tetrahydro-6-methoxy-N-(1-methylethyl)-1-naphthalenamine is unique due to the combination of its tetrahydro structure, methoxy group, and N-(1-methylethyl) substitution. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.
Propiedades
Número CAS |
52373-10-1 |
|---|---|
Fórmula molecular |
C14H21NO |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
6-methoxy-N-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C14H21NO/c1-10(2)15-14-6-4-5-11-9-12(16-3)7-8-13(11)14/h7-10,14-15H,4-6H2,1-3H3 |
Clave InChI |
ATYUFSPQFXDVJS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1CCCC2=C1C=CC(=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







